3-Iodo-4-(trifluoromethoxy)benzaldehyde
Description
3-Iodo-4-(trifluoromethoxy)benzaldehyde is a halogenated benzaldehyde derivative featuring an iodine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the aromatic ring. This compound combines the electron-withdrawing effects of the trifluoromethoxy group with the steric and electronic influence of iodine, making it a unique candidate for applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the iodine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Ullmann couplings .
Properties
IUPAC Name |
3-iodo-4-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJWPSOBHRFXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592904 | |
| Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188725-98-6 | |
| Record name | 3-Iodo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(trifluoromethoxy)benzaldehyde typically involves the iodination of 4-(trifluoromethoxy)benzaldehyde. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the aromatic ring. The reaction can be carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(trifluoromethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides or nitriles depending on the substituent introduced.
Oxidation Reactions: The major product is 3-Iodo-4-(trifluoromethoxy)benzoic acid.
Reduction Reactions: The major product is 3-Iodo-4-(trifluoromethoxy)benzyl alcohol.
Scientific Research Applications
3-Iodo-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of novel drug candidates due to its unique structural features.
Materials Science: It is employed in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents (Position) | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | Iodo (3), -OCF₃ (4) | C₈H₄F₃IO₂ | High MW, strong EWG, reactive iodine |
| 4-(Trifluoromethoxy)benzaldehyde | -OCF₃ (4) | C₈H₅F₃O₂ | Parent compound, lacks iodine |
| 3-Chloro-4-(trifluoromethoxy)benzaldehyde | Chloro (3), -OCF₃ (4) | C₈H₄ClF₃O₂ | Smaller halogen, higher electronegativity |
| 3-Iodo-4-methoxybenzaldehyde | Iodo (3), -OCH₃ (4) | C₈H₇IO₂ | Methoxy (EDG) vs. -OCF₃ (EWG) |
| 3-Fluoro-4-methoxybenzaldehyde | Fluoro (3), -OCH₃ (4) | C₈H₇FO₂ | Fluoro (EWG), smaller substituent |
| 3-(Trifluoromethyl)benzaldehyde | -CF₃ (3) | C₈H₅F₃O | Direct -CF₃ substitution (strong EWG) |
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The trifluoromethoxy group is a stronger electron-withdrawing group (EWG) due to the inductive effects of fluorine, deactivating the aromatic ring and directing electrophilic substitution to specific positions. In contrast, methoxy is an electron-donating group (EDG), activating the ring .
- Iodo vs. Chloro and fluoro, being smaller, offer higher electronegativity and faster substitution rates .
Physicochemical Properties
- Molecular Weight (MW): this compound (MW: 316.02 g/mol) has a significantly higher MW than its chloro (MW: 232.56 g/mol) or methoxy (MW: 262.04 g/mol) analogs, impacting solubility and crystallization behavior.
- Boiling/Melting Points: While specific data are unavailable, iodine’s polarizability and -OCF₃’s hydrophobicity suggest higher melting points compared to fluoro or methoxy derivatives.
Role of Fluorine and Iodo Substituents
- Trifluoromethoxy Group: Enhances resistance to oxidative degradation and improves membrane permeability, critical for CNS-targeting pharmaceuticals .
- Iodo Substituent: Serves as a synthetic handle for radioisotope labeling (e.g., in PET imaging) or further functionalization via halogen exchange reactions .
Biological Activity
3-Iodo-4-(trifluoromethoxy)benzaldehyde (CAS No. 188725-98-6) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzaldehyde group with an iodine atom and a trifluoromethoxy group attached, which significantly influences its chemical behavior and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile.
Target Enzymes
Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. The presence of the trifluoromethoxy group can enhance binding affinity to target proteins, which is crucial for its biological activity.
Biochemical Pathways
The compound has shown potential in inhibiting enzymes related to oxidative stress and inflammation. For instance, it may inhibit nitric oxide (NO) production in inflammatory models, thereby reducing oxidative damage in cells .
Antimicrobial Properties
Studies have indicated that this compound exhibits antimicrobial activity against several pathogens. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the mitochondrial pathway.
Case Studies
-
Tyrosinase Inhibition :
A study explored the inhibitory effects of various fluorinated compounds on mushroom tyrosinase, an enzyme involved in melanin production. This compound was assessed for its ability to inhibit this enzyme, demonstrating promising results with an IC50 value indicating effective inhibition . -
Inflammation Models :
In a model of oxidative stress, the compound was tested for its ability to reduce reactive oxygen species (ROS) accumulation. Results showed that it significantly lowered ROS levels and improved cell viability under stress conditions .
Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
